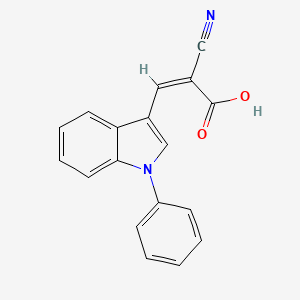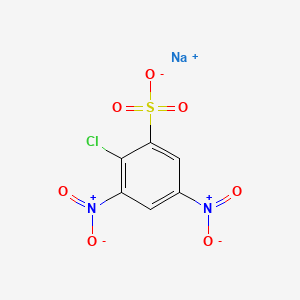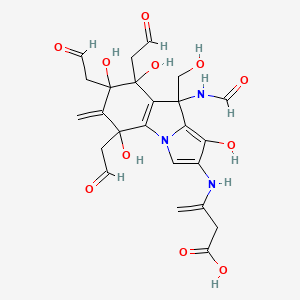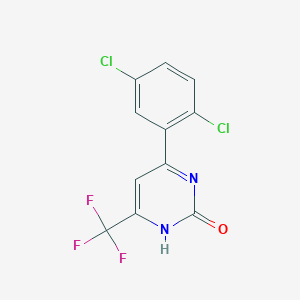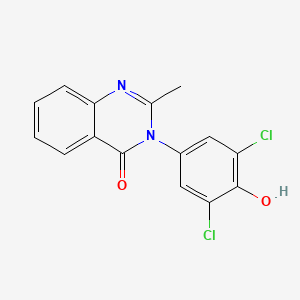
4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- is a chemical compound known for its unique structure and properties This compound belongs to the quinazolinone family, which is characterized by a fused benzene and pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2-methyl-anthranilic acid in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted quinazolinones.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: Shares the 3,5-dichloro-4-hydroxyphenyl group but lacks the quinazolinone structure.
N-3,5-dichloro-4-hydroxyphenyl-1,4-benzoquinone imine: Contains a similar phenyl group but differs in the core structure.
Uniqueness
4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- is unique due to its quinazolinone core structure combined with the 3,5-dichloro-4-hydroxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
27945-59-1 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
3-(3,5-dichloro-4-hydroxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-8-18-13-5-3-2-4-10(13)15(21)19(8)9-6-11(16)14(20)12(17)7-9/h2-7,20H,1H3 |
Clave InChI |
SXIQCSQOGIZMFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C(=C3)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)
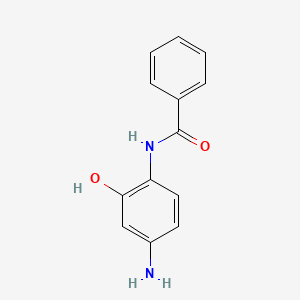
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
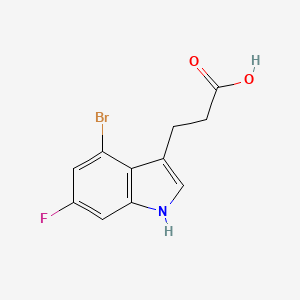
![4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13729642.png)
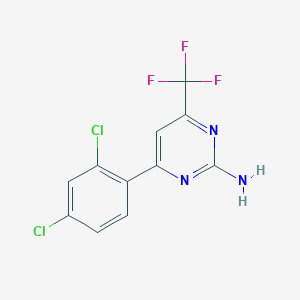


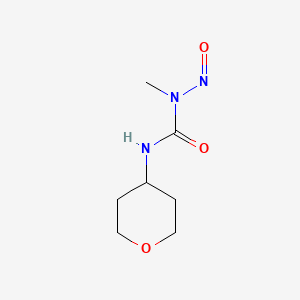
![5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13729670.png)
